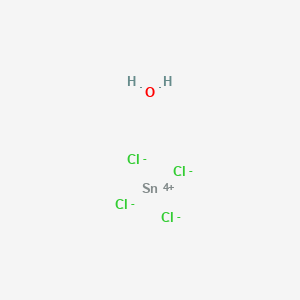
2,5-Norbornadiene
描述
2,5-Norbornadiene, also known as bicyclo[2.2.1]hepta-2,5-diene, is an organic compound and a bicyclic hydrocarbon with the molecular formula C₇H₈ . It is of significant interest in the field of chemistry due to its unique structural properties and high reactivity. This compound is particularly notable for its role as a metal-binding ligand, which makes it valuable in homogeneous catalysis .
作用机制
Target of Action
The primary target of 2,5-Norbornadiene (NBD) is ethylene , a plant hormone . Ethylene plays a crucial role in various plant processes, including internodal elongation, leaf growth inhibition, and adventitious root formation .
Mode of Action
This compound acts as a competitive inhibitor of ethylene action . When applied to ethylene-treated sections, it causes a parallel shift in dose-response curves to higher ethylene concentrations . This indicates that NBD competes with ethylene for the same binding site, reducing the hormone’s effect.
Biochemical Pathways
The action of this compound affects the ethylene biosynthesis pathway . This pathway is crucial for various plant responses, including growth and development. NBD’s inhibitory action on ethylene results in altered growth patterns, such as enhanced internodal elongation at intermediate gibberellic acid concentrations .
Pharmacokinetics
It’s a liquid at room temperature with a density of 0.906 g/cm3 . It has a vapor pressure of 69 hPa at 20 °C, indicating a high volatility . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The competitive inhibition of ethylene by this compound leads to significant changes in plant physiology. For instance, it can enhance internodal elongation and promote growth in deepwater rice . It also results in increased ethylene production when applied to gibberellic acid-treated stem sections .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it may react vigorously with strong oxidizing agents and exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts or initiators, it may undergo exothermic addition polymerization reactions . These reactions could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It has been found to act as a competitive inhibitor of ethylene action in deepwater rice This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the ethylene signaling pathway
Cellular Effects
In deepwater rice, 2,5-Norbornadiene has been shown to inhibit the loss of chlorophyll and the accumulation of lycopene in pericarp tissue This suggests that it may influence cell function by modulating the activity of enzymes involved in pigment biosynthesis
Molecular Mechanism
It is known to behave as a competitive inhibitor of ethylene action, suggesting that it may bind to and inhibit the activity of enzymes involved in the ethylene signaling pathway
Temporal Effects in Laboratory Settings
It has been shown to inhibit the climacteric increase in ethylene production in carnation flowers, with ethylene production beginning to decrease after 2 to 3 hours of exposure to this compound . This suggests that it may have time-dependent effects on cellular function. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known to inhibit the action of ethylene, suggesting that it may interact with enzymes or cofactors involved in the ethylene signaling pathway
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Norbornadiene can be synthesized through a Diels-Alder reaction between cyclopentadiene and acetylene . This reaction typically occurs at temperatures ranging from 325°C to 435°C and pressures between 1 to 6 atmospheres . The optimal conditions for this process include a temperature of 340°C and a pressure of 13 atmospheres, yielding approximately 65% of this compound based on the cyclopentadiene that reacts .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow system without the use of a phlegmatizer. This method involves the condensation of cyclopentadiene with acetylene at controlled temperatures and pressures to achieve high yields .
化学反应分析
Types of Reactions: 2,5-Norbornadiene undergoes various chemical reactions, including:
Oxidation: Reacts vigorously with strong oxidizing agents.
Reduction: May react exothermically with reducing agents to release hydrogen gas.
Substitution: In the presence of catalysts or initiators, it can undergo exothermic addition polymerization reactions.
Cycloaddition: Acts as a useful dienophile in Diels-Alder reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents.
Reduction: Reducing agents.
Cycloaddition: Dienophiles and catalysts such as acetophenone for photochemical reactions.
Major Products:
Quadricyclane: Formed through a photochemical reaction with sensitizers like acetophenone.
Diamantane and Sumanene: Synthesized using this compound as a starting material.
科学研究应用
2,5-Norbornadiene has a wide range of applications in scientific research:
相似化合物的比较
Norbornane: A saturated compound with the same carbon skeleton.
Norbornene: A compound with the same carbon skeleton but with one less double bond.
Uniqueness: 2,5-Norbornadiene is unique due to its high reactivity and distinctive structural property of being a diene that cannot isomerize into anti-Bredt alkenes . This makes it particularly valuable in various chemical reactions and applications.
属性
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYNFBVQFBRSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Record name | 2,5-NORBORNADIENE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27859-77-4 | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27859-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1059523 | |
| Record name | 2,5-Norbornadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO] | |
| Record name | 2,5-NORBORNADIENE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Norbornadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20327 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
-6 °F (NFPA, 2010) | |
| Record name | 2,5-NORBORNADIENE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
25.5 [mmHg] | |
| Record name | 2,5-Norbornadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20327 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
121-46-0, 16422-76-7 | |
| Record name | 2,5-NORBORNADIENE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Norbornadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Norbornadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC167540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Norbornadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Norbornadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9,10-trinorborna-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-NORBORNADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9ZTQ75ZUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While NBD is not traditionally considered a drug with specific biological targets, research shows it acts as a competitive inhibitor of ethylene action in various plant systems. [, , , , , ]. This inhibition occurs because NBD competes with ethylene for binding sites, likely at the receptor level, interfering with ethylene-mediated responses like fruit ripening, flower senescence, and growth regulation in plants [, , , , , ].
A:
- Spectroscopic data: Structural details, including bond lengths and angles, have been investigated using techniques like X-ray crystallography []. For specific spectroscopic data, please refer to individual research articles concerning the desired analysis (e.g., NMR, IR).
A: NBD is compatible with various organic solvents and has been successfully incorporated into polymers containing pendant functional groups [, , , ]. Its stability varies depending on the conditions and presence of catalysts. For instance, quadricyclane (QC) groups, formed from NBD via photoirradiation, show enhanced storage stability in polymer films without catalysts compared to solutions with catalysts [].
A: Density functional theory (DFT) calculations have been employed to understand the mechanism of NBD transformation to an alkylidene within Group 6 organometallic complexes, a crucial step in spontaneous ROMP []. These simulations provide insights into potential intermediates, transition states, and energy barriers involved in the reaction pathway.
A: Modifying NBD’s structure, like introducing electron-donating or withdrawing groups, influences its reactivity in reactions such as Diels-Alder cycloadditions [, , ]. For instance, electron-withdrawing groups on α-pyrones enhance their reactivity towards bis(trimethyltin)acetylene in Diels-Alder reactions []. Similarly, introducing substituents at the 2 and 5 positions of the NBD framework affects its catalytic activity and enantioselectivity in rhodium-catalyzed asymmetric addition reactions [].
ANone: While specific formulation strategies are not discussed in the provided research, NBD’s incorporation into polymers suggests its potential for developing materials with tailored properties. The stability of NBD and its derivatives is context-dependent.
A: Depending on the application, alternatives to NBD exist. For example, in ROMP, other strained cyclic olefins like norbornene can be polymerized using similar catalytic systems []. The choice of alternative depends on the desired polymer properties and reaction conditions.
ANone: Various research tools and techniques are employed in the study of NBD, including:
- Spectroscopy: NMR, IR, and UV-Vis spectroscopy for structural characterization and monitoring reactions [, ].
- X-ray crystallography: Determining the three-dimensional structure of NBD complexes [, ].
- Computational chemistry: DFT calculations to explore reaction mechanisms and predict properties [].
ANone: While a detailed historical account is not provided, the research highlights NBD’s evolving role in various fields:
- Early research: Focused on understanding NBD's unique reactivity in cycloadditions and its use as a ligand in organometallic chemistry [, , , ].
- Recent advancements: Explore NBD's applications in polymer chemistry, particularly in ROMP for synthesizing functional polymers [, , , ].
ANone: NBD research showcases a high degree of interdisciplinarity, drawing from:
- Organic chemistry: Synthesis of NBD derivatives and understanding their reactivity [, , , ].
- Inorganic chemistry: Designing and synthesizing transition-metal complexes with NBD as a ligand [, , , ].
- Polymer chemistry: Utilizing NBD in polymerization reactions like ROMP to develop novel materials [, , , ].
- Computational chemistry: Employing computational methods to study reaction mechanisms and predict properties of NBD and its derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






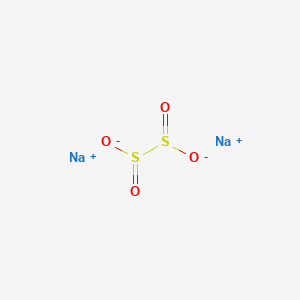
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7800729.png)
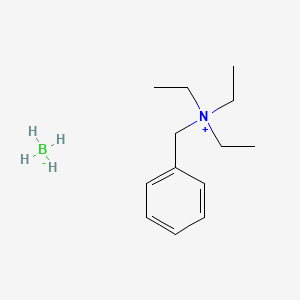
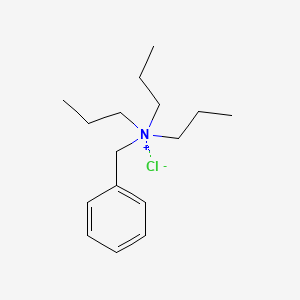
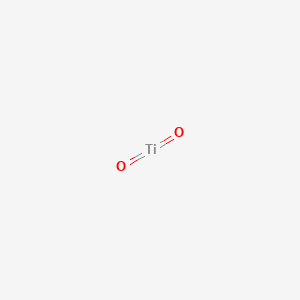
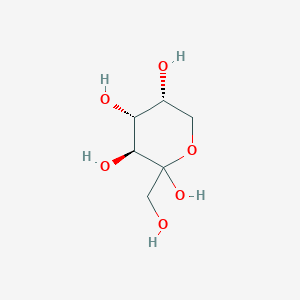

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B7800778.png)
